BenchChemオンラインストアへようこそ!

3,15-Dihydroxy-5-pregnen-20-one

5-Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Order 3,15-Dihydroxy-5-pregnen-20-one (CAS 32746-93-3) for studies requiring precise 3β,15α stereochemistry. This endogenous steroid—a potent lipoxygenase inhibitor (5-LO IC₅₀ 550 nM) with moderate mPGES-1 activity—cannot be functionally substituted by other hydroxylated pregnenolone analogs. Supplied as a high-purity research tool for leukotriene/PGE₂ pathway dissection and LC-MS/MS method development.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 32746-93-3
Cat. No. B1195555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,15-Dihydroxy-5-pregnen-20-one
CAS32746-93-3
Synonyms3 beta,15 alpha-dihydroxy-5-pregnen-20-one
3,15-dihydroxy-5-pregnen-20-one
3beta,15alpha-dihydroxy-5-pregnen-20-one
3beta,15beta-dihydroxy-5-pregnen-20-one
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C21H32O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17+,18-,19+,20-,21+/m0/s1
InChIKeyBADMFWCUKIKZMJ-SSCQCSDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,15-Dihydroxy-5-pregnen-20-one (CAS 32746-93-3): Steroidal 5-Lipoxygenase Inhibitor and Pregnenolone Metabolite – Procurement and Selection Guide


3,15-Dihydroxy-5-pregnen-20-one (CAS 32746-93-3), also designated 3β,15α-dihydroxy-5-pregnen-20-one, is an endogenous C21 dihydroxysteroid metabolite of pregnenolone identified in human perinatal urine [1]. The compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional reported activities including inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as serving as an antioxidant in fats and oils [2]. Its molecular formula is C21H32O3, with a molecular weight of 332.48 g/mol and a reported melting point of 187–189 °C .

Why Generic 3,15-Dihydroxy-5-pregnen-20-one Substitution Fails: The Critical Importance of Stereochemical and Enzymatic Specificity


The biological activity of 3,15-dihydroxy-5-pregnen-20-one is strictly contingent upon its precise stereochemistry at the C3 and C15 positions, as well as the specific hydroxylation pattern on the pregnenolone scaffold. The compound exists as distinct diastereomers—3β,15α-dihydroxy-5-pregnen-20-one and 3β,15β-dihydroxy-5-pregnen-20-one—both of which have been identified as endogenous metabolites in human urine, yet their biological profiles may differ [1]. Generic substitution with other hydroxylated pregnenolone derivatives (e.g., 7α-hydroxy or 16α-hydroxy analogs) or with non-steroidal lipoxygenase inhibitors fails because the unique 3β,15α-dihydroxy substitution pattern governs both target engagement (e.g., 5-lipoxygenase inhibition with an IC₅₀ of 550 nM) and potential off-target interactions (e.g., dihydroorotase and mPGES-1) that define its functional selectivity profile [2][3]. Without this precise stereochemical and substitutional identity, the quantitative inhibitory and differentiation-inducing activities cannot be replicated.

Quantitative Differentiation Evidence for 3,15-Dihydroxy-5-pregnen-20-one: Comparative Inhibitory Potency and Selectivity Profile


Potent 5-Lipoxygenase Inhibition in Human PMNL: 3,15-Dihydroxy-5-pregnen-20-one vs. Nordihydroguaiaretic Acid (NDGA)

3,15-Dihydroxy-5-pregnen-20-one inhibits human 5-lipoxygenase (5-LO) with an IC₅₀ of 550 nM, as determined by reduction of 5-LO product formation in human polymorphonuclear leukocytes (PMNL) pre-incubated for 15 minutes prior to arachidonic acid addition [1]. This potency positions it as a moderately potent steroidal 5-LO inhibitor. In comparison, the widely used non-steroidal lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits a 5-LO IC₅₀ of 200 nM under similar cell-free or cell-based assay conditions . While NDGA is approximately 2.75-fold more potent in this direct comparison, 3,15-dihydroxy-5-pregnen-20-one offers a distinct steroidal scaffold that may confer different pharmacokinetic or tissue distribution properties relevant to endogenous steroid pathways.

5-Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Differential Inhibition of mPGES-1: 3,15-Dihydroxy-5-pregnen-20-one Exhibits Moderate Potency Against Prostaglandin E Synthase

Beyond 5-LO, 3,15-dihydroxy-5-pregnen-20-one also inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a downstream enzyme in the cyclooxygenase pathway responsible for PGE₂ production. The compound exhibits an IC₅₀ of 5.6 µM in interleukin-1β-stimulated human A549 microsomal membranes [1]. This is a notable secondary activity that differentiates it from many pure 5-LO inhibitors. For context, while no direct comparator exists within the same study, the 5-LO to mPGES-1 selectivity ratio is approximately 10-fold (550 nM vs. 5.6 µM), indicating preferential targeting of the lipoxygenase arm of the eicosanoid cascade.

mPGES-1 Inhibition Prostaglandin E2 Inflammation

Weak Dihydroorotase Inhibition: Contextualizing Off-Target Activity of 3,15-Dihydroxy-5-pregnen-20-one

In a biochemical screen, 3,15-dihydroxy-5-pregnen-20-one was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM and pH 7.37, the compound exhibited an IC₅₀ of approximately 1,000 µM (1.00E+6 nM) [1]. This extremely weak activity indicates negligible interaction with this enzyme involved in pyrimidine biosynthesis, establishing a baseline for off-target selectivity in cell proliferation assays. No comparator data is available for this specific assay.

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Stereochemical Specificity: 3β,15α vs. 3β,15β Diastereomers as Endogenous Metabolites

3,15-Dihydroxy-5-pregnen-20-one exists as two distinct diastereomers: 3β,15α-dihydroxy-5-pregnen-20-one and 3β,15β-dihydroxy-5-pregnen-20-one. Both isomers have been identified as endogenous urinary steroids in healthy newborn human infants using gas-liquid chromatography-mass spectrometry (GC-MS) [1]. While direct comparative pharmacological data between the two diastereomers is absent, their co-occurrence as distinct metabolic products implies potential differential roles or receptor interactions in vivo. Procurement of the specific 3β,15α isomer (the primary form associated with CAS 32746-93-3) is essential for reproducibility in studies of endogenous steroid metabolism or for assays where stereochemical configuration at C15 may influence biological activity.

Stereochemistry Endogenous Metabolism Steroid Biochemistry

Validated Research and Industrial Application Scenarios for 3,15-Dihydroxy-5-pregnen-20-one


Inflammation Research: 5-Lipoxygenase Pathway Modulation Studies

With a well-defined IC₅₀ of 550 nM against human 5-LO in PMNL [1], this compound serves as a steroidal tool compound for dissecting the role of 5-LO in leukotriene biosynthesis. It is particularly suitable for comparative studies against non-steroidal inhibitors like NDGA, allowing researchers to investigate scaffold-dependent differences in cellular permeability, metabolism, or off-target effects within inflammatory models.

Prostaglandin E2 Biosynthesis and mPGES-1 Target Validation

The moderate mPGES-1 inhibitory activity (IC₅₀ = 5.6 µM) [2] makes this compound a candidate for dual-pathway eicosanoid research. In assays where simultaneous attenuation of both leukotriene and prostaglandin E2 production is desired without complete cyclooxygenase blockade, 3,15-dihydroxy-5-pregnen-20-one provides a unique pharmacological profile that can be contrasted with selective COX-2 or mPGES-1 inhibitors.

Endogenous Steroid Metabolism and Perinatal Biomarker Discovery

As an authentic endogenous metabolite identified in human neonatal urine [3], the 3β,15α isomer is invaluable as an analytical standard for GC-MS or LC-MS/MS method development. It can be employed to quantify endogenous levels of 15-hydroxylated pregnenolone derivatives in biological matrices, supporting studies of perinatal steroidogenesis or metabolic disorders affecting steroid hydroxylation pathways.

Synthetic Chemistry and Radiolabeling Reference Standard

A validated synthetic route from 15α-hydroxy-4-pregnene-3,20-dione to 3β,15α-dihydroxy-5-pregnen-20-one has been established, including preparation of (4-¹⁴C)-labeled material [4]. This makes the compound a reliable starting material or reference standard for laboratories developing novel steroid derivatives, conducting metabolic tracing studies, or requiring isotopically labeled analogs for mass spectrometry internal standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,15-Dihydroxy-5-pregnen-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.